molecular formula C28H25NO5 B2470755 8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866810-89-1

8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2470755
CAS No.: 866810-89-1
M. Wt: 455.51
InChI Key: QECDSPKDFSCINR-UHFFFAOYSA-N
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Description

8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate dihydroxy intermediates.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Methylbenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-one
  • 8-[(4-Methoxy-benzylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one

Uniqueness

8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3,4-dimethylbenzoyl and 2-methoxyphenylmethyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-17-8-9-19(12-18(17)2)27(30)22-16-29(15-20-6-4-5-7-24(20)32-3)23-14-26-25(33-10-11-34-26)13-21(23)28(22)31/h4-9,12-14,16H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECDSPKDFSCINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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